molecular formula C20H15Cl2N4NaO4 B12779556 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt CAS No. 182314-66-5

1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt

Katalognummer: B12779556
CAS-Nummer: 182314-66-5
Molekulargewicht: 469.2 g/mol
InChI-Schlüssel: IMIMNQPCIGMPFI-IPZCTEOASA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt is a complex organic compound with a unique structure. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Halogens, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Indole-2-carboxylic acid: A simpler compound with similar core structure but lacking the additional functional groups.

    2-Carboxyindole: Another indole derivative with a carboxyl group at the 2-position.

    2-Indolylformic acid: Similar to 1H-Indole-2-carboxylic acid but with a formic acid group.

Uniqueness

1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

182314-66-5

Molekularformel

C20H15Cl2N4NaO4

Molekulargewicht

469.2 g/mol

IUPAC-Name

sodium;3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate

InChI

InChI=1S/C20H16Cl2N4O4.Na/c21-11-7-14(22)17-13(18(19(28)29)26-15(17)8-11)5-6-16(27)25-12-3-1-10(2-4-12)9-24-20(23)30;/h1-8,26H,9H2,(H,25,27)(H,28,29)(H3,23,24,30);/q;+1/p-1/b6-5+;

InChI-Schlüssel

IMIMNQPCIGMPFI-IPZCTEOASA-M

Isomerische SMILES

C1=CC(=CC=C1CNC(=O)N)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]

Kanonische SMILES

C1=CC(=CC=C1CNC(=O)N)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.